8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine
Overview
Description
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
1. Antituberculosis Agents
- Summary of Application: Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has been identified as a renaissance era of TB drug discovery research .
2. Material Science
- Summary of Application: Imidazo[1,2-a]pyridine compounds are also useful in material science due to their structural character .
- Methods of Application: The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
3. Amino Benzannulation
- Summary of Application: An efficient microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines .
- Methods of Application: This involves a microwave-assisted metal-free amino benzannulation process .
- Results or Outcomes: The process yields various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines .
4. Antimicrobial Agents
- Summary of Application: Imidazo[1,2-a]pyridine compounds have been recognized as potential antimicrobial agents .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has shown significant activity against various microbial strains .
5. Anticancer Agents
- Summary of Application: Some imidazo[1,2-a]pyridine compounds have shown potential as anticancer agents .
- Methods of Application: These compounds are developed and tested in various cancer cell lines to evaluate their efficacy .
- Results or Outcomes: Certain imidazo[1,2-a]pyridine compounds have shown promising results in inhibiting the growth of cancer cells .
properties
IUPAC Name |
8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWFMQDPMJMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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